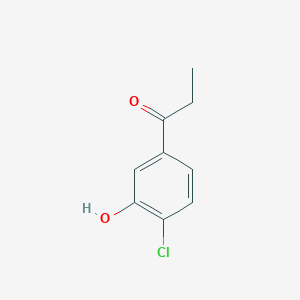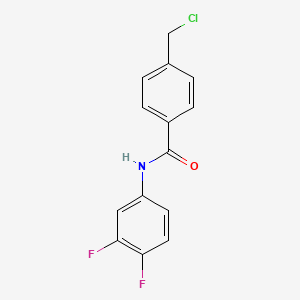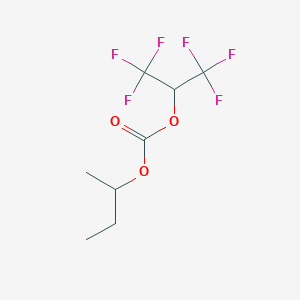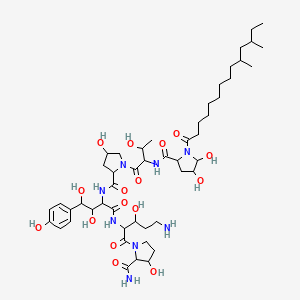
5-(Ethylthio)-o-anisic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Ethylthio)-o-anisic acid is an organic compound with the molecular formula C10H12O3S It is a derivative of anisic acid, where the methoxy group is substituted with an ethylthio group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Ethylthio)-o-anisic acid typically involves the introduction of an ethylthio group to the anisic acid framework. One common method is the reaction of anisic acid with ethylthiol in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dichloromethane and a base like triethylamine to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Ethylthio)-o-anisic acid can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted anisic acid derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-(Ethylthio)-o-anisic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-(Ethylthio)-o-anisic acid involves its interaction with various molecular targets. The ethylthio group can participate in hydrogen bonding and hydrophobic interactions, which can influence the compound’s binding affinity to proteins and enzymes. The carboxylic acid group can also form ionic bonds with positively charged residues in proteins, affecting their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Anisic Acid: The parent compound with a methoxy group instead of an ethylthio group.
Thioanisic Acid: Similar structure but with a thiol group instead of an ethylthio group.
Ethylthio Benzoic Acid: Similar structure but with the ethylthio group attached to a benzoic acid framework.
Uniqueness
5-(Ethylthio)-o-anisic acid is unique due to the presence of both an ethylthio group and a carboxylic acid group on the anisic acid framework. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
4816-23-3 |
|---|---|
Formule moléculaire |
C10H12O3S |
Poids moléculaire |
212.27 g/mol |
Nom IUPAC |
5-ethylsulfanyl-2-methoxybenzoic acid |
InChI |
InChI=1S/C10H12O3S/c1-3-14-7-4-5-9(13-2)8(6-7)10(11)12/h4-6H,3H2,1-2H3,(H,11,12) |
Clé InChI |
ICHLZNKXBSZZON-UHFFFAOYSA-N |
SMILES canonique |
CCSC1=CC(=C(C=C1)OC)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



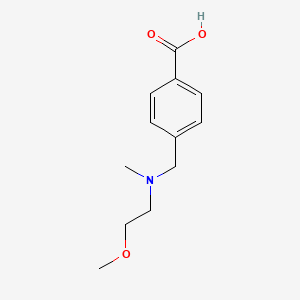

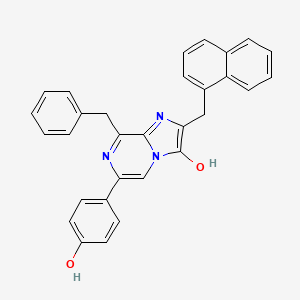
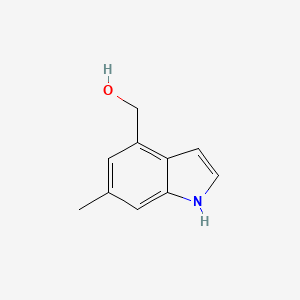



![2-[[(4R)-4-[(3R,5R,6S,7R,10R,13R,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid](/img/structure/B12083273.png)
